molecular formula C16H28O2 B14403901 3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate CAS No. 85136-39-6

3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate

Cat. No.: B14403901
CAS No.: 85136-39-6
M. Wt: 252.39 g/mol
InChI Key: PFVYLGTZGQUUOT-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate is an organic compound with the molecular formula C16H28O2 It is a derivative of geraniol, a monoterpenoid and an alcohol This compound is known for its pleasant aroma and is often used in the fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate typically involves the esterification of geraniol with 2-ethylbutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization are common to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Geranial or geranic acid.

    Reduction: Geraniol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Geranyl acetate: Another ester of geraniol, used in fragrances and flavors.

    Neryl acetate: Similar to geranyl acetate but with a different stereochemistry.

    Citral: A mixture of geranial and neral, used in the fragrance industry.

Uniqueness

3,7-Dimethylocta-2,6-dienyl 2-ethylbutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound for various applications.

Properties

CAS No.

85136-39-6

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-ethylbutanoate

InChI

InChI=1S/C16H28O2/c1-6-15(7-2)16(17)18-12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3

InChI Key

PFVYLGTZGQUUOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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